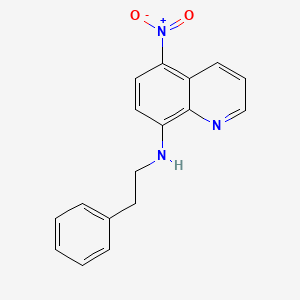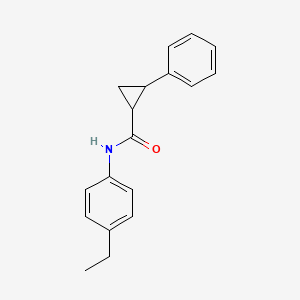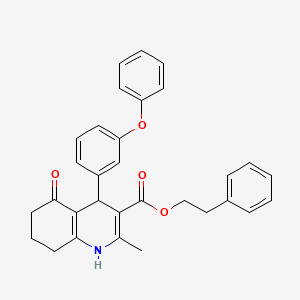
5-nitro-N-(2-phenylethyl)-8-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-(2-phenylethyl)-8-quinolinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
5-nitro-N-(2-phenylethyl)-8-quinolinamine has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. Some of the potential applications of this compound are:
1. Anti-cancer agent: 5-nitro-N-(2-phenylethyl)-8-quinolinamine has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Anti-inflammatory agent: This compound has also shown anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models.
3. Antimicrobial agent: 5-nitro-N-(2-phenylethyl)-8-quinolinamine has also shown antimicrobial properties. It has been found to inhibit the growth of various bacteria and fungi.
Mécanisme D'action
Further studies are needed to fully understand the mechanism of action of this compound.
3. Toxicity studies: Further studies are needed to determine the toxicity of this compound and its potential side effects.
4. Clinical trials: Clinical trials are needed to determine the efficacy and safety of this compound in humans.
Conclusion:
In conclusion, 5-nitro-N-(2-phenylethyl)-8-quinolinamine is a well-studied compound that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has multiple potential applications, such as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Further studies are needed to fully understand its mechanism of action, toxicity, and potential side effects. However, the future looks bright for this compound, and it may hold the key to developing new treatments for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-nitro-N-(2-phenylethyl)-8-quinolinamine in lab experiments are:
1. It is a well-studied compound with a known synthesis method.
2. It has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
3. It has multiple potential applications, such as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
The limitations of using 5-nitro-N-(2-phenylethyl)-8-quinolinamine in lab experiments are:
1. It may have side effects that are not fully understood.
2. It may require further optimization to improve its efficacy and reduce toxicity.
Orientations Futures
There are several future directions for the research of 5-nitro-N-(2-phenylethyl)-8-quinolinamine. Some of the directions are:
1. Optimization of synthesis method: Further optimization of the synthesis method may improve the yield and purity of the product.
2.
Méthodes De Synthèse
The synthesis of 5-nitro-N-(2-phenylethyl)-8-quinolinamine involves the reaction of 8-hydroxyquinoline with 2-phenylethylamine in the presence of nitric acid and acetic anhydride. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
5-nitro-N-(2-phenylethyl)quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-20(22)16-9-8-15(17-14(16)7-4-11-19-17)18-12-10-13-5-2-1-3-6-13/h1-9,11,18H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCPHFRLJAENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(2-phenylethyl)quinolin-8-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)

![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)

![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)
![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)
![1-chloro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B4958622.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)